5-Bromo-1-isopropyl-1H-1,2,4-triazole
Description
General Overview of 1,2,4-Triazoles in Heterocyclic Chemistry
The 1,2,4-triazole (B32235) nucleus is a foundational five-membered heterocyclic ring composed of two carbon and three nitrogen atoms. nih.gov This structural motif is a cornerstone in medicinal and organic chemistry, valued for its stability and versatile chemical properties. nih.govnih.gov As isosteres of amides, esters, and carboxylic acids, 1,2,4-triazoles possess unique characteristics such as dipole character, hydrogen bonding capability, and rigidity, which allow them to interact with high affinity at biological receptors. nih.gov Their inherent stability makes the triazole ring difficult to cleave, a desirable trait in the development of robust molecular frameworks. nih.gov
The significance of 1,2,4-triazoles is underscored by their presence in a wide array of clinically important drugs. nih.gov These include antifungal agents like fluconazole (B54011) and itraconazole, antiviral medications such as ribavirin, and anticancer drugs like letrozole (B1683767) and anastrozole. nih.govnih.gov Beyond pharmaceuticals, their derivatives are integral to agrochemicals, corrosion inhibitors, and materials science. nih.gov The broad spectrum of applications has fueled continuous interest among chemists to explore new synthetic routes and functionalized derivatives of the 1,2,4-triazole scaffold. nih.govresearchgate.net
Structural Features and Tautomerism of 1,2,4-Triazole Ring Systems
The 1,2,4-triazole ring can exist in two primary tautomeric forms, which are constitutional isomers that readily interconvert. nih.gov This phenomenon, known as prototropic tautomerism, is crucial for understanding the reactivity and biological interactions of these compounds. nih.gov
1H-1,2,4-Triazole Isomerism
The 1H-1,2,4-triazole tautomer is characterized by the attachment of a hydrogen atom to one of the two adjacent nitrogen atoms (position 1). This form is generally considered to be the more stable of the two tautomers. nih.gov The stability of the 1H-tautomer influences its prevalence in various chemical environments and is a key factor in the design of molecules for specific biological targets.
4H-1,2,4-Triazole Isomerism
In the 4H-1,2,4-triazole isomer, the mobile hydrogen atom is bonded to the nitrogen atom at the 4-position, which is not adjacent to another nitrogen atom. While less stable than the 1H form, the 4H tautomer plays a role in the dynamic equilibrium of the system and its derivatives have applications in diverse fields such as optoelectronics and materials science.
Tautomeric Equilibrium Studies
The equilibrium between the 1H and 4H tautomeric forms is a subject of significant study. Research indicates that the 1H-1,2,4-triazole is the predominant and more stable form. nih.gov The position of this equilibrium can be influenced by factors such as the nature of substituents on the triazole ring, the solvent, and the physical state (solid, liquid, or gas). Understanding this equilibrium is vital as the specific tautomeric form present can dictate the molecule's chemical reactivity and its ability to bind to biological targets.
Importance of Halogenated 1,2,4-Triazole Derivatives in Organic Synthesis
Halogenated derivatives of 1,2,4-triazole, particularly bromo-substituted compounds, are valuable intermediates in organic synthesis. The presence of a bromine atom on the triazole ring provides a reactive site for a variety of chemical transformations, most notably cross-coupling reactions. ontosight.ai This reactivity allows for the introduction of diverse functional groups, enabling the construction of more complex molecules.
These halogenated precursors are utilized in the synthesis of novel compounds for pharmaceuticals and agrochemicals. ontosight.aivulcanchem.com For example, bromo-triazole derivatives have been used in the creation of compounds screened for antibacterial, anticancer, and anti-inflammatory activities. nih.govnih.govmdpi.com The ability to functionalize the triazole scaffold via its halogenated intermediates makes them versatile building blocks in drug discovery and development. vulcanchem.com
Significance of 5-Bromo-1-isopropyl-1H-1,2,4-triazole in Specialized Research Contexts
This compound is a specific derivative within the broader class of halogenated triazoles. Its chemical structure features a bromine atom at the 5-position, which serves as a key reactive handle, and an isopropyl group at the 1-position of the 1H-1,2,4-triazole core. This compound is supplied to researchers for early discovery efforts, highlighting its role as a building block in the synthesis of novel molecules. sigmaaldrich.com
While extensive studies on this specific compound are not widely published, its significance lies in its potential as a synthetic intermediate. vulcanchem.com Researchers in medicinal chemistry can utilize this compound as a starting material to develop more complex therapeutic agents. vulcanchem.com The bromine atom can be replaced through various substitution reactions to introduce different functionalities, while the isopropyl group influences the molecule's solubility and steric properties. Its availability allows for its use in creating libraries of novel compounds for screening against various biological targets. vulcanchem.comsigmaaldrich.com
Below are the known chemical and physical properties of this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₈BrN₃ | sigmaaldrich.comchemscene.com |
| Molecular Weight | 190.04 g/mol | sigmaaldrich.comchemscene.com |
| Physical Form | Solid | sigmaaldrich.com |
| SMILES String | CC(C)n1ncnc1Br | sigmaaldrich.com |
| InChI Key | HEYZCRUOGYRTFE-UHFFFAOYSA-N | sigmaaldrich.com |
| CAS Number | 111340-37-5 | chemspider.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-propan-2-yl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-4(2)9-5(6)7-3-8-9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYZCRUOGYRTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111340-37-5 | |
| Record name | 5-bromo-1-(propan-2-yl)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Elucidation Techniques in Triazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the molecular framework. By observing the magnetic behavior of atomic nuclei, NMR can map out the connectivity and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 5-Bromo-1-isopropyl-1H-1,2,4-triazole, the structure dictates three distinct proton environments.
Isopropyl Group : The isopropyl moiety consists of a single methine proton (-CH) and six equivalent methyl protons (-CH₃). The methine proton would be split into a septet by the six adjacent methyl protons. Conversely, the six methyl protons would be split into a doublet by the single methine proton.
Triazole Ring : The triazole ring contains a single proton at the C3 position, which would appear as a singlet since it has no adjacent protons to couple with.
The predicted ¹H NMR spectral data are summarized in the table below.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.2 | Singlet (s) | 1H | CH (Triazole ring) |
| ~4.6-5.0 | Septet (sept) | 1H | CH -(CH₃)₂ |
| ~1.5-1.7 | Doublet (d) | 6H | CH-(CH₃ )₂ |
Note: These are predicted values. Experimental data for this compound are not publicly available.
Carbon-13 (¹³C) NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. In this compound, four distinct carbon signals are expected.
Triazole Ring Carbons : Two signals are expected for the C3 and C5 carbons of the triazole ring. The carbon atom bonded to bromine (C5) would appear at a different chemical shift than the carbon bonded to the proton (C3).
Isopropyl Group Carbons : The isopropyl group would produce two signals: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃).
The predicted ¹³C NMR spectral data are presented in the following table.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~145-155 | C 5-Br |
| ~140-150 | C 3-H |
| ~50-55 | C H-(CH₃)₂ |
| ~21-24 | CH-(C H₃)₂ |
Note: These are predicted values. Experimental data for this compound are not publicly available.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively confirm the assignments made in 1D NMR spectra.
COSY : A ¹H-¹H COSY spectrum would show a cross-peak between the isopropyl methine proton (septet) and the isopropyl methyl protons (doublet), confirming their spin-spin coupling and connectivity.
HSQC : An HSQC spectrum correlates directly bonded protons and carbons. It would show cross-peaks connecting the triazole C3-H proton signal to the C3 carbon signal, the isopropyl methine proton signal to the methine carbon signal, and the isopropyl methyl proton signals to the methyl carbon signal. This provides unambiguous confirmation of the ¹H and ¹³C assignments.
To further validate a proposed structure, experimental NMR data can be compared with theoretically calculated chemical shifts. This involves using computational methods, such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, to predict the NMR spectra of the molecule. A strong correlation between the experimental and calculated shifts provides a high degree of confidence in the structural assignment. However, without experimental data for this compound, this comparative analysis cannot be performed.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For this compound (C₅H₈BrN₃), HRMS would be used to confirm its elemental formula.
Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the mass spectrum would show two distinct molecular ion peaks ([M]⁺ or [M+H]⁺) of nearly equal intensity, separated by approximately 2 Da. Calculating the theoretical exact mass for the protonated molecule [M+H]⁺ for each bromine isotope provides the expected values for an HRMS experiment.
| Ion Formula | Bromine Isotope | Theoretical Exact Mass (m/z) |
| [C₅H₉⁷⁹BrN₃]⁺ | ⁷⁹Br | 189.9978 |
| [C₅H₉⁸¹BrN₃]⁺ | ⁸¹Br | 191.9957 |
Note: These are calculated theoretical values based on the molecular formula.
Fragmentation Pathways and Mechanisms
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. While specific experimental mass spectra for this compound are not widely published, its fragmentation pathways under techniques like Electron Ionization (EI) can be predicted based on the known behavior of related bromo-substituted and N-alkylated heterocyclic compounds.
The initial ionization would produce a molecular ion, [M]•+. Due to the near-equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion will appear as a characteristic pair of peaks of approximately equal intensity, [M]•+ and [M+2]•+, at m/z 190 and 192, respectively.
Key fragmentation mechanisms are expected to involve the cleavage of the substituents and the triazole ring itself. A primary fragmentation route would be the loss of the isopropyl group via cleavage of the N-C bond, leading to a fragment ion at m/z 147/149. Alternatively, the loss of a stable propene molecule (C₃H₆) through a rearrangement process could occur. The isopropyl cation itself is expected to be a stable and abundant fragment, appearing as a base peak at m/z 43. docbrown.infowhitman.edu Another significant fragmentation would be the loss of the bromine radical, yielding an ion at m/z 111.
Cleavage of the triazole ring is also a characteristic pathway for this class of compounds. This can occur through the elimination of a neutral nitrogen molecule (N₂), a common fragmentation for many nitrogen-rich heterocycles, or through the loss of hydrogen cyanide (HCN). researchgate.netrsc.org These ring fragmentations can occur from the molecular ion or from subsequent fragment ions, leading to a complex spectrum that provides a detailed fingerprint of the molecule's structure.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula of Lost Neutral |
| 190 / 192 | [C₅H₈BrN₃]•+ (Molecular Ion) | - |
| 147 / 149 | [C₂H₂BrN₃]•+ | C₃H₆ (Propene) |
| 111 | [C₅H₈N₃]+ | Br• (Bromine radical) |
| 43 | [C₃H₇]+ | C₂HBrN₃• |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its triazole ring and its bromo and isopropyl substituents.
The spectrum would show C-H stretching vibrations from the isopropyl group in the 2850-2980 cm⁻¹ region. researchgate.net A characteristic C-H stretching vibration for the proton on the triazole ring is expected around 3050-3100 cm⁻¹. researchgate.net The triazole ring itself would be identified by several bands in the fingerprint region, including C=N and N=N stretching vibrations, typically observed between 1400 cm⁻¹ and 1600 cm⁻¹. pharmainfo.insapub.org C-N stretching vibrations within the ring are also expected, often appearing in the 1300-1365 cm⁻¹ range. sapub.org
The presence of the isopropyl group would be further confirmed by characteristic C-H bending vibrations. A distinctive doublet around 1370-1385 cm⁻¹ is a hallmark of an isopropyl group. The C-Br stretching vibration is expected to appear as a strong absorption in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3050-3100 | C-H Stretch | Triazole Ring |
| ~2850-2980 | C-H Stretch | Isopropyl Group (Aliphatic) |
| ~1400-1600 | C=N / N=N Stretch | Triazole Ring |
| ~1370-1385 | C-H Bend (doublet) | Isopropyl Group |
| ~1300-1365 | C-N Stretch | Triazole Ring |
| ~500-650 | C-Br Stretch | Bromo Group |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.
While the specific crystal structure of this compound has not been reported in the surveyed literature, analysis of related substituted triazole structures allows for an informed prediction of its likely solid-state characteristics. researchgate.netmdpi.com Compounds of this type often crystallize in common crystal systems such as monoclinic or triclinic, with space groups like P2₁/c or P-1 being frequently observed. researchgate.netmdpi.comnih.gov
The analysis would reveal the planarity of the 1,2,4-triazole (B32235) ring and the specific conformation of the isopropyl group relative to the ring. Furthermore, it would elucidate the nature of intermolecular forces that stabilize the crystal lattice. In the absence of strong hydrogen bond donors, the packing would likely be governed by weaker interactions such as C-H···N hydrogen bonds and dipole-dipole interactions. Given the presence of a bromine atom, the potential for Br···N halogen bonding as a significant directional interaction in the crystal packing could also be investigated. researchgate.net
Table 3: Typical Crystallographic Parameters for Substituted 1,2,4-Triazole Derivatives (Illustrative Examples)
| Parameter | Example Value/Type | Information Provided |
| Crystal System | Monoclinic / Triclinic | Basic symmetry of the unit cell |
| Space Group | P2₁/c, P-1 | Detailed symmetry operations |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Size and shape of the unit cell |
| Bond Lengths / Angles | e.g., C-N, N-N, C-Br (Å) | Precise molecular geometry |
| Intermolecular Interactions | C-H···N, Br···N | Crystal packing forces |
Chromatographic Methods for Purity and Characterization
Chromatographic techniques are indispensable for the separation, purification, and analytical characterization of synthetic compounds like this compound. A suite of methods including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) would be employed to assess its purity and confirm its identity.
HPLC and UPLC: These are primary methods for assessing the purity of the compound. A reversed-phase (RP) method, likely using a C18 stationary phase, would be suitable. helixchrom.comsielc.com The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode to achieve optimal separation from starting materials, by-products, or degradation products. Detection would commonly be performed using a UV detector.
LC-MS: This hyphenated technique combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. It is particularly valuable as it provides retention time data for the compound and its impurities, along with their respective mass-to-charge ratios, offering a high degree of confidence in peak identification. sciex.comoup.comnih.goveurl-pesticides.eu Electrospray ionization (ESI) in positive ion mode would be the likely interface.
GC-MS: This method is well-suited for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound is likely amenable to GC-MS analysis. nih.govresearchgate.net A non-polar capillary column (e.g., DB-5ms) would be used for separation. The mass spectrometer detector provides fragmentation patterns that serve as a chemical fingerprint, allowing for unambiguous identification of the compound by comparison with a spectral library or by interpretation of the fragmentation.
Table 4: Summary of Chromatographic Methods for the Analysis of this compound
| Technique | Typical Stationary Phase | Typical Mobile/Carrier Phase | Detector | Information Obtained |
| HPLC / UPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV | Retention Time, Purity (%) |
| LC-MS | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | Mass Spectrometer (e.g., ESI-QTOF) | Retention Time, Molecular Weight, Impurity Profiling |
| GC-MS | 5% Phenyl Polysiloxane (e.g., DB-5ms) | Helium | Mass Spectrometer (e.g., Quadrupole) | Retention Time, Fragmentation Pattern, Structural Info |
Theoretical and Computational Investigations of 5 Bromo 1 Isopropyl 1h 1,2,4 Triazole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are powerful tools for understanding the fundamental electronic properties and reactivity of molecules. For derivatives of 1,2,4-triazole (B32235), these computational methods provide insights into molecular geometry, orbital energies, and charge distributions, which are crucial for predicting their chemical behavior and potential applications.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational efficiency. In the study of 1,2,4-triazole derivatives, DFT methods, particularly using the B3LYP functional, are frequently employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. mdpi.comresearchgate.netepstem.net These calculations help in understanding the structure-reactivity relationships within this class of heterocyclic compounds. mdpi.com The application of DFT provides a theoretical framework that complements experimental findings, offering detailed insights into aspects like thermodynamic properties and reaction mechanisms. nih.govnih.gov
Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method is another fundamental approach in quantum chemistry for approximating the wavefunction and energy of a quantum many-body system in a stationary state. Although generally considered less accurate than DFT for many applications due to its neglect of electron correlation, the HF method is still valuable. It is often used as a starting point for more advanced calculations and can provide useful qualitative insights. In computational studies of triazole compounds, HF results are sometimes compared with DFT calculations to assess the impact of electron correlation on the predicted molecular properties. researchgate.net
Basis Set Selection and Optimization
The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. The selection of an appropriate basis set is essential for obtaining reliable and accurate results. For 1,2,4-triazole systems, Pople-style basis sets such as 6-31G(d,p) and 6-311G(d,p) are commonly used for geometry optimization and property calculations. mdpi.comepstem.netnih.gov For more precise energy calculations or studies involving anions or weak interactions, diffuse functions and polarization functions are often added, leading to basis sets like 6-311++G(d,p). dergipark.org.trresearchgate.net The optimization process involves finding the minimum energy conformation of the molecule, which is highly dependent on the chosen level of theory (e.g., B3LYP) and the basis set.
Molecular Orbital Analysis (HOMO-LUMO Energies and Gaps)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comnih.gov
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com For various 1,2,4-triazole derivatives, this energy gap has been calculated to predict their relative reactivity and potential bioactivity. researchgate.netdergipark.org.tr
Below is a representative table illustrating the kind of data generated in such an analysis for a generic 1,2,4-triazole derivative, as specific values for 5-Bromo-1-isopropyl-1H-1,2,4-triazole are not available in the provided search results.
| Computational Method | Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| DFT/B3LYP | 6-311++G(d,p) | -8.834 | -3.936 | 4.898 |
| DFT/M06-2X | 6-311++G(d,p) | -8.880 | -3.911 | 4.969 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution and reactive sites of a molecule. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate negative potential, corresponding to regions rich in electrons that are susceptible to electrophilic attack. Conversely, blue-colored areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. researchgate.net For triazole derivatives, MEP analysis helps identify the most likely sites for intermolecular interactions, including hydrogen bonding and reactions with electrophiles or nucleophiles. researchgate.netsemanticscholar.org
Molecular Dipole Moment Studies
The molecular dipole moment is a fundamental electronic property that describes the polarity of a molecule. It arises from the uneven distribution of electron density within the molecule. For 1,2,4-triazole derivatives, the dipole moment is influenced by the nature and position of substituents on the triazole ring. encyclopedia.pubrad-proceedings.org Theoretical calculations, such as those based on density functional theory (DFT), are commonly employed to predict the dipole moment of molecules. researchgate.net
Table 1: Factors Influencing the Molecular Dipole Moment of this compound
| Factor | Description | Expected Influence on Dipole Moment |
| Bromine Atom | An electronegative atom that withdraws electron density. | Increases the magnitude of the dipole moment. |
| Isopropyl Group | An electron-donating alkyl group. | Contributes to the overall dipole moment, with its effect depending on its position relative to other substituents. |
| 1,2,4-Triazole Ring | A heterocyclic aromatic ring with three nitrogen atoms, leading to an asymmetric charge distribution. | The inherent asymmetry of the ring contributes significantly to the molecular dipole moment. |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. pensoft.net By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about conformational changes, intermolecular interactions, and the influence of the environment on molecular behavior. nih.gov
While specific MD simulation studies on this compound were not identified in the provided search results, the general application of these simulations to 1,2,4-triazole derivatives allows for an informed discussion on its likely behavior.
The isopropyl group attached to the nitrogen atom of the triazole ring in this compound can rotate, leading to different conformations. MD simulations can be employed to explore the potential energy surface of the molecule and identify the most stable conformations in various media, such as in a vacuum, in a non-polar solvent, or in an aqueous solution. nih.govekb.eg The preferred conformation will be a balance between intramolecular steric effects and intermolecular interactions with the surrounding medium.
MD simulations can quantify the interaction energies between this compound and other molecules, including solvent molecules or potential biological targets. nih.gov These interactions can be broken down into various components, such as van der Waals forces, electrostatic interactions, and hydrogen bonding. The bromine atom and the nitrogen atoms of the triazole ring can participate in halogen bonding and hydrogen bonding, respectively, which can be crucial for molecular recognition processes. researchgate.net
The surrounding solvent can have a significant impact on the conformational preferences of a molecule. ekb.egresearchgate.net MD simulations incorporating explicit solvent molecules can model these effects realistically. In a polar solvent, conformations with a larger dipole moment will be stabilized, while in a non-polar solvent, steric effects might be more dominant in determining the preferred conformation. For this compound, the polarity of the solvent would influence the orientation of the isopropyl group relative to the triazole ring.
Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on theoretical parameters)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.org These models often utilize theoretical parameters, known as molecular descriptors, that are calculated from the molecular structure.
While no specific QSAR studies for this compound were found, the general approach involves the calculation of various quantum chemical parameters for a series of related 1,2,4-triazole derivatives to understand how structural modifications affect their activity. zsmu.edu.uascite.ai
Quantum chemical calculations, typically using semi-empirical or ab initio methods, are employed to derive a wide range of molecular descriptors. uobasrah.edu.iq These parameters provide insights into the electronic and steric properties of the molecules.
Table 2: Key Quantum Chemical Parameters Used in QSAR Studies of 1,2,4-Triazole Derivatives
| Parameter | Symbol | Description | Relevance in QSAR |
| Highest Occupied Molecular Orbital Energy | EHOMO | The energy of the highest energy molecular orbital that is occupied by electrons. | Related to the molecule's ability to donate electrons. Important for interactions with electron-deficient sites in a biological target. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | The energy of the lowest energy molecular orbital that is not occupied by electrons. | Related to the molecule's ability to accept electrons. Important for interactions with electron-rich sites in a biological target. |
| HOMO-LUMO Energy Gap | ΔE | The energy difference between the HOMO and LUMO. | An indicator of the molecule's chemical reactivity and stability. |
| Dipole Moment | µ | A measure of the overall polarity of the molecule. | Influences the molecule's solubility and its ability to engage in long-range electrostatic interactions. |
| Molecular Electrostatic Potential (MEP) | MEP | A 3D map of the electrostatic potential around a molecule. | Identifies electron-rich and electron-deficient regions, which are important for predicting intermolecular interactions. |
| Atomic Charges | q | The partial charge on each atom in the molecule. | Provides a detailed picture of the charge distribution and helps to identify sites for electrostatic interactions. |
Based on a comprehensive search of available resources, it is not possible to generate a detailed scientific article on the theoretical and computational investigations of This compound that adheres to the specific outline provided.
The requested sections and subsections, such as "Correlation Analysis of Structural Descriptors," "Tautomerism and Basicity Behavior Studies," and "Stereochemical Considerations and Conformational Landscapes," require specific, in-depth computational data and research findings that are not present in the public domain for this particular chemical compound.
While general methodologies for these types of analyses exist for the broader class of 1,2,4-triazoles, applying them to "this compound" without specific published research would result in speculation rather than the scientifically accurate and authoritative content required. The creation of the mandated data tables is likewise unfeasible without access to validated computational results from dedicated studies on this molecule.
Therefore, the article as instructed cannot be constructed.
Reactivity and Functionalization of 5 Bromo 1 Isopropyl 1h 1,2,4 Triazole
Strategic Functionalization at the Bromine Site
The bromine atom at the C5 position of the 1-isopropyl-1H-1,2,4-triazole ring is a key site for strategic functionalization. Its susceptibility to a range of reactions, including nucleophilic substitutions and modern cross-coupling techniques, allows for the targeted modification of the molecule.
Nucleophilic Substitution Reactions
The electron-deficient nature of the 1,2,4-triazole (B32235) ring facilitates the displacement of the bromide at the C5 position by various nucleophiles. While direct studies on 5-Bromo-1-isopropyl-1H-1,2,4-triazole are not extensively documented, research on analogous 1-alkyl-3,5-dibromo-1H-1,2,4-triazoles demonstrates the feasibility of selective nucleophilic substitution at the C5 position. For instance, the 5-bromo substituent can be displaced by an azido (B1232118) group, which can subsequently be reduced to an amino group, showcasing a pathway to 5-amino-1-alkyl-1H-1,2,4-triazoles. researchgate.net This suggests that this compound could similarly react with a variety of nucleophiles, such as amines, thiols, and alkoxides, to yield a diverse array of 5-substituted-1-isopropyl-1H-1,2,4-triazoles. The general reactivity pattern for such substitutions on bromo-triazoles indicates that these reactions are a viable strategy for introducing new functional groups at this position. mdpi.com
Cross-Coupling Reactions (e.g., Negishi, Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom in this compound serves as an excellent electrophilic partner in these transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a widely used method for creating biaryl and vinyl-aryl linkages. libretexts.org Studies on 1-aryl-5-bromo-1H- researchgate.netchemicalbook.comnih.govtriazoles have demonstrated successful Suzuki couplings with various arylboronic acids. nih.gov These reactions are typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. This precedent strongly suggests that this compound would readily participate in Suzuki coupling reactions to afford 5-aryl- or 5-vinyl-1-isopropyl-1H-1,2,4-triazoles.
| Reactants | Catalyst | Base | Product Type | Reference |
|---|---|---|---|---|
| 1-Aryl-5-bromo-1H- researchgate.netchemicalbook.comnih.govtriazole + Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-Aryl-5-aryl-1H- researchgate.netchemicalbook.comnih.govtriazole | nih.gov |
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. Research on 5-bromo-3-iodoindazoles, which share a similar brominated azole substructure, has shown selective Sonogashira coupling at the more reactive iodo-position, implying that the bromo-position is also amenable to this reaction under appropriate conditions. thieme-connect.de Therefore, it is highly probable that this compound can be coupled with various terminal alkynes to produce 5-alkynyl-1-isopropyl-1H-1,2,4-triazoles, which are valuable building blocks in medicinal and materials chemistry.
Reductive Debromination Strategies
The removal of the bromine atom to generate the parent 1-isopropyl-1H-1,2,4-triazole can be a crucial step in multi-step synthetic sequences. This transformation, known as reductive debromination, can be achieved through various methods. Catalytic hydrogenation is a common approach, where the bromo-triazole is treated with hydrogen gas in the presence of a palladium catalyst. This method has been successfully employed for the debromination of 2-aryl-4,5-dibromotriazoles to furnish 2-aryltriazoles. researchgate.net Another approach involves the use of reducing agents in the presence of a proton source. For instance, the reductive debromination of 1-methyl-2,4,5-tribromoimidazole has been observed in the presence of a strong base in a protic solvent, where the solvent acts as the proton donor. scielo.br These examples indicate that reductive debromination of this compound is a feasible transformation.
Functionalization at Other Ring Positions (C-H Functionalization)
While the bromine atom at C5 is the most activated site for functionalization, the C-H bonds at other positions of the triazole ring, particularly at the C3 position, can also be targeted for modification, although this is generally more challenging.
Direct C-H Activation
Direct C-H activation has emerged as a powerful strategy for the functionalization of heterocycles, avoiding the need for pre-installed leaving groups. These reactions are typically mediated by transition metal catalysts, such as palladium or rhodium. While specific studies on 1-isopropyl-1H-1,2,4-triazole are limited, research on related N-sulfonyl-1,2,3-triazoles has demonstrated successful intermolecular C-H functionalization at benzylic and allylic positions of substrates using rhodium catalysts. nih.gov This suggests the potential for developing C-H activation protocols for the 1-isopropyl-1H-1,2,4-triazole core, likely targeting the C3-H bond, which is the most acidic proton on the triazole ring.
Metalation Strategies (e.g., Zincation, Magnesiation)
Metalation, involving the deprotonation of a C-H bond with a strong base followed by trapping with an electrophile, is a classic method for functionalizing heterocyclic rings.
Zincation and Magnesiation: The use of strong, non-nucleophilic bases such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP) in combination with zinc or magnesium salts allows for the regioselective metalation of various heterocycles, including 1,2,4-triazoles. These metalated intermediates can then be quenched with a range of electrophiles to introduce new functional groups. chemicalbook.com Given that 1H-1,2,4-triazoles can be readily metalated, it is expected that 1-isopropyl-1H-1,2,4-triazole could undergo similar transformations, likely at the C3 position, to provide a route to 3-substituted derivatives. chemicalbook.com
Reactivity of the Isopropyl Group
Detailed research findings on the specific reactivity of the 1-isopropyl substituent on the 5-Bromo-1H-1,2,4-triazole ring are not described in the currently available scientific literature. While the reactivity of isopropyl groups on various organic molecules is well-established, specific studies on this compound are absent.
Oxidation Reactions
No specific studies detailing the oxidation of the isopropyl group of this compound have been found. Consequently, information regarding reaction conditions, specific products formed (e.g., secondary alcohol, ketone), or yields is not available.
Table 1: Oxidation Reactions of the Isopropyl Group
| Reaction Condition | Oxidizing Agent | Product(s) | Yield (%) | Reference |
|---|
Free Radical Reactions
There is no available information on the free radical reactions involving the isopropyl group of this compound. Studies on reactions such as benzylic-type bromination or other radical-initiated functionalizations have not been reported for this specific molecule. While 1,2,4-triazole derivatives, in general, have been investigated for their free-radical scavenging abilities, the specific free radical reactivity of the isopropyl group on this compound remains uncharacterized.
Table 2: Free Radical Reactions of the Isopropyl Group
| Reaction Type | Reagents | Product(s) | Yield (%) | Reference |
|---|
Photochemical Reactivity
Specific studies on the photochemical reactivity of this compound are absent from the available literature. The photochemical behavior of a molecule is highly specific and depends on its unique electronic structure. Without dedicated studies, any discussion on potential photochemical reactions, such as C-Br bond cleavage or ring rearrangements under UV/Vis irradiation, would be speculative.
Table 4: Photochemical Reactivity
| Wavelength (nm) | Solvent | Product(s) | Quantum Yield | Reference |
|---|
Advanced Applications of 5 Bromo 1 Isopropyl 1h 1,2,4 Triazole in Chemical Synthesis
Role as a Key Synthetic Intermediate for Complex Heterocycles
5-Bromo-1-isopropyl-1H-1,2,4-triazole serves as a crucial building block in the synthesis of a wide array of complex heterocyclic compounds. The presence of the bromine atom at the 5-position of the triazole ring provides a reactive site for various chemical transformations, enabling the introduction of diverse functionalities and the construction of intricate molecular frameworks.
Synthesis of Fused Heterocyclic Systems (e.g., Thiazolo[3,2-b]nih.govresearchgate.netijsr.nettriazoles)
Fused heterocyclic systems are of great interest in medicinal chemistry due to their diverse pharmacological activities. One such important class of compounds is the thiazolo[3,2-b] nih.govresearchgate.netijsr.nettriazole scaffold. While direct synthesis from this compound is not extensively documented, the general synthetic strategies for this scaffold suggest a potential pathway involving the subject compound.
A common method for the synthesis of thiazolo[3,2-b] nih.govresearchgate.netijsr.nettriazoles involves the reaction of a 3-mercapto-1,2,4-triazole with an α-haloketone. researchgate.netnih.gov In this context, this compound could be a precursor to the required mercapto-triazole intermediate. The bromo group can be displaced by a sulfur nucleophile, such as sodium hydrosulfide, to introduce the necessary thiol functionality. Subsequent reaction of the resulting 1-isopropyl-1H-1,2,4-triazole-5-thiol with an appropriate α-haloketone would lead to the formation of the desired fused thiazolo[3,2-b] nih.govresearchgate.netijsr.nettriazole system.
Another approach involves the intramolecular cyclization of a triazole derivative bearing a thioether side chain. researchgate.net this compound could undergo nucleophilic substitution with a suitable thiol-containing molecule to form a precursor that, upon activation, could cyclize to the thiazolo[3,2-b] nih.govresearchgate.netijsr.nettriazole core.
The following table summarizes a generalized synthetic approach:
| Step | Reactants | Product | Purpose |
| 1 | This compound, Sodium Hydrosulfide | 1-isopropyl-1H-1,2,4-triazole-5-thiol | Introduction of the thiol group |
| 2 | 1-isopropyl-1H-1,2,4-triazole-5-thiol, α-Haloketone | Thiazolo[3,2-b] nih.govresearchgate.netijsr.nettriazole derivative | Formation of the fused heterocyclic system |
Incorporation into Multi-component Reaction Schemes
For instance, 3-amino-1,2,4-triazole is known to participate in MCRs to yield fused heterocyclic systems like dihydro- nih.govresearchgate.netijsr.nettriazolo[1,5-a]pyrimidines. nih.gov By analogy, functionalized 1,2,4-triazoles, including 5-bromo derivatives, could potentially be employed in similar reaction schemes. The bromo substituent could either remain as a functional handle in the final product for further elaboration or participate in the reaction, for example, through in-situ cross-coupling reactions.
The development of novel MCRs involving this compound could provide efficient routes to libraries of structurally diverse heterocyclic compounds with potential biological activities.
Preparation of Nitrogen-Containing Heterocyclic Compounds
The 1,2,4-triazole (B32235) ring is a fundamental building block for a vast array of nitrogen-containing heterocyclic compounds. mdpi.comresearchgate.net The bromo substituent in this compound serves as a versatile anchor for the introduction of various substituents through cross-coupling reactions, which are instrumental in modern organic synthesis.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comacs.org The C-Br bond at the 5-position of the triazole ring is susceptible to these transformations, allowing for the coupling of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups. This versatility enables the synthesis of a diverse library of substituted 1,2,4-triazoles, which are themselves valuable intermediates for more complex nitrogen-containing heterocycles.
For example, a Suzuki coupling reaction between this compound and an arylboronic acid would yield a 5-aryl-1-isopropyl-1H-1,2,4-triazole. This product could then undergo further transformations, such as cyclization reactions involving the newly introduced aryl group, to construct fused polycyclic heterocyclic systems.
The table below illustrates potential cross-coupling reactions:
| Reaction | Coupling Partner | Catalyst | Product |
| Suzuki Coupling | Arylboronic acid | Palladium catalyst | 5-Aryl-1-isopropyl-1H-1,2,4-triazole |
| Stille Coupling | Organostannane | Palladium catalyst | 5-Alkyl/Aryl-1-isopropyl-1H-1,2,4-triazole |
| Sonogashira Coupling | Terminal alkyne | Palladium/Copper catalyst | 5-Alkynyl-1-isopropyl-1H-1,2,4-triazole |
Applications in Polymer Chemistry and Material Sciences
The unique electronic and structural features of the 1,2,4-triazole ring make it an attractive component for the design of advanced polymers and materials. This compound, with its reactive handle, offers a gateway to the incorporation of this heterocycle into polymeric structures.
As UV Absorbers and Photostabilizers for Polymers
Many heterocyclic compounds, particularly those containing aromatic rings and heteroatoms with lone pairs of electrons, exhibit the ability to absorb ultraviolet (UV) radiation. This property makes them valuable as UV absorbers and photostabilizers for polymeric materials, protecting them from degradation caused by exposure to sunlight. partinchem.com
Studies on simple 1,2,4-triazoles, such as 1H- and 1-methyl-1,2,4-triazole, have shown that they absorb in the UV region of the electromagnetic spectrum. nih.govazregents.edu The absorption is attributed to electronic transitions within the heterocyclic ring. It is plausible that this compound and its derivatives would also exhibit UV absorption properties. The incorporation of such molecules into a polymer matrix can help to dissipate harmful UV energy as heat, thereby preventing the photo-oxidative degradation of the polymer.
The effectiveness of a UV absorber is dependent on its absorption spectrum and its compatibility with the polymer matrix. The isopropyl group on the triazole ring may enhance its solubility and compatibility with various polymers.
Integration into Functionalized Polymers
The incorporation of 1,2,4-triazole units into polymer backbones can impart a range of desirable properties to the resulting materials, including improved thermal stability, altered solubility, and the ability to coordinate with metal ions. nih.gov The bromo substituent on this compound provides a reactive site that can be exploited for polymerization or for grafting onto existing polymer chains.
One potential route for integration involves the conversion of the bromo group into a polymerizable functional group, such as a vinyl or an amino group. For example, a palladium-catalyzed cross-coupling reaction could be used to introduce a vinyl group, yielding 5-vinyl-1-isopropyl-1H-1,2,4-triazole. This monomer could then be polymerized via radical polymerization to produce a poly(vinyl-1,2,4-triazole) derivative. nih.govresearchgate.net Such polymers have shown promise in various applications, including as stabilizing agents for nanoparticles and as components of proton-conducting membranes. nih.govmdpi.com
Alternatively, the bromo-triazole could be used in polycondensation reactions. For instance, if the bromo group is first converted to an amino or hydroxyl group, the resulting difunctional monomer could be polymerized with a suitable comonomer to form polyesters, polyamides, or polyurethanes containing 1,2,4-triazole units in the main chain. researchgate.net
The table below outlines potential pathways for polymer integration:
| Method | Modification of this compound | Polymerization Type | Resulting Polymer |
| Vinyl Polymerization | Conversion of bromo to vinyl group | Radical Polymerization | Poly(vinyl-1,2,4-triazole) derivative |
| Polycondensation | Conversion of bromo to amino/hydroxyl group | Step-growth Polymerization | Polyester, Polyamide, or Polyurethane |
Catalytic Applications of Triazole Derivatives
The inherent electronic properties of the 1,2,4-triazole ring, characterized by its nitrogen atoms, allow its derivatives to function effectively in both metal-coordinated and metal-free catalytic systems.
Ligand Design for Transition Metal Catalysis
The nitrogen atoms of the 1,2,4-triazole ring serve as excellent donor sites for coordinating with transition metals, enabling the design of specialized ligands for a variety of catalytic reactions. The substitution on the triazole core, such as the bromo and isopropyl groups in this compound, allows for the fine-tuning of the ligand's steric and electronic properties. This modulation is crucial for controlling the activity and selectivity of the resulting metal complex.
Triazole-based ligands have been successfully incorporated into complexes with various transition metals, including rhodium (Rh), iridium (Ir), palladium (Pd), molybdenum (Mo), and tungsten (W). rsc.orgrsc.org These complexes have demonstrated high catalytic efficacy in several important organic transformations:
Cross-Coupling Reactions: Palladium pincer complexes featuring triazole-based phosphine ligands have been shown to be excellent catalysts for Mizoroki-Heck coupling reactions. rsc.org
Hydrogenation and Transfer Hydrogenation: Iridium(III) and Ruthenium(II) complexes supported by 1,2,4-triazolin-5-ylidene donors are effective catalysts for the reduction of alkenes and alkynes via transfer hydrogenation. rsc.org
Alkylation Reactions: Ruthenium(II)-NHC complexes derived from triazole scaffolds have been identified as efficient catalysts for the β-alkylation of secondary alcohols, utilizing primary alcohols as the alkylating agents through a borrowing hydrogen strategy. rsc.org
The versatility of the triazole scaffold allows for the synthesis of bidentate (P,N or P,P) and even tridentate (P,C,P) ligands, which can form stable and catalytically active pincer complexes. rsc.org The reaction of a bis(triazolium) salt with metal precursors like [Ir(Cp*)Cl2]2 can lead to doubly C-H activated Ir(III)-NHC complexes, showcasing the diverse coordination chemistry of these ligands. rsc.org
Organocatalysis Involving Triazole Scaffolds
Beyond coordination chemistry, the 1,2,4-triazole scaffold is also a potent organocatalyst, functioning without a metal center. The anionic form of 1,2,4-triazole, generated by deprotonation with a strong base, is a highly active nucleophilic catalyst. organic-chemistry.org This catalytic activity stems from the favorable pKa of the triazole proton and the high nucleophilicity of the resulting anion. organic-chemistry.org
This catalytic system has proven effective in several types of reactions:
Acyl Transfer Reactions: The 1,2,4-triazole anion is a superior catalyst for the aminolysis and transesterification of esters compared to analogous structures like pyrazole or 1,2,3-triazole. organic-chemistry.org
Degradation of Organophosphates: The triazole anion (TAZ(-)) promotes the rapid degradation of toxic organophosphates, such as the pesticide Paraoxon. nih.gov The reaction proceeds via nucleophilic substitution at the phosphorus center, leading to a quickly hydrolyzed phosphorylated intermediate and regenerating the triazole catalyst. nih.gov
Research has demonstrated the remarkable efficiency of this system, with rate enhancements of up to 10⁶-fold compared to neutral hydrolysis for certain organophosphates. nih.gov The findings underscore the potential of triazole-based systems in designing efficient catalysts for detoxification and other synthetic applications. nih.gov
| Reaction Type | Substrate Class | Key Finding | Reference |
|---|---|---|---|
| Acyl Transfer (Aminolysis, Transesterification) | Esters | Demonstrated remarkable catalytic activity, outperforming pyrazole and 1,2,3-triazole due to optimal pKa. | organic-chemistry.org |
| Organophosphate Degradation | Paraoxon, DEDNPP | Achieved rate enhancements of 10⁵ to 10⁶-fold compared to neutral hydrolysis, regenerating the catalyst. | nih.gov |
Advanced Design of Molecular Scaffolds (e.g., Bis-triazoles, Hybrid Compounds)
The defined reactivity of substituted triazoles like this compound makes them ideal building blocks for constructing larger, more complex molecular architectures with tailored properties.
Synthesis of Bis-1,2,4-Triazole Compounds
Bis-1,2,4-triazoles, molecules containing two triazole rings, are of significant interest for their potential applications as anti-tumor agents and advanced ligands. dovepress.com Synthetic strategies for these compounds often involve building the dual-ring structure from a common precursor.
A general and effective method involves starting with a dicarboxylic acid dihydrazide, such as adipic acid dihydrazide. dovepress.com The synthesis proceeds through the following steps:
Reaction of the dihydrazide with an isothiocyanate in ethanol to form an intermediate thiosemicarbazide. dovepress.com
Cyclization of the thiosemicarbazide by heating in an aqueous solution of a base like potassium hydroxide, which results in the formation of the 5,5'-alkane-bis-1,2,4-triazole-3-thione core. dovepress.com
Subsequent alkylation of the thione groups, for example using prenyl bromide, yields the final S-alkylated bis-triazole derivatives. dovepress.com
An alternative approach involves the reaction of 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazoles with bis-aldehydes to prepare bis[o-(N-methylidenamino-3-aryl-5-phenyl-4H-1,2,4-triazole-4-yl)-phenoxy] alkane derivatives. researchgate.net These structures can be further modified, for instance, by reduction with sodium borohydride (NaBH₄), to afford the corresponding bis-methylamino derivatives. researchgate.net
Hybridization with Other Heterocyclic Systems (e.g., Indole-Triazole Hybrids)
Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool in drug design. researchgate.net The 1,2,4-triazole moiety is frequently hybridized with other biologically active heterocycles, most notably indole, to create novel compounds with enhanced therapeutic potential. researchgate.netresearchgate.net
The synthesis of these hybrids often begins with the construction of a functionalized triazole, which is then coupled to the indole scaffold. A common synthetic route involves the preparation of a 5-(indolyl)-1,2,4-triazole-3-thione intermediate. This key intermediate can then be S-alkylated with various electrophiles to generate a diverse library of hybrid molecules. nih.govmdpi.com
| Hybrid Structure Type | Key Intermediate | Coupling Reagent Example | Final Linkage | Reference |
|---|---|---|---|---|
| S-Alkylated Indole-Triazoles | 5-(1H-Indol-2-yl)-4-phenyl-1,2,4-triazole-3(4H)-thione | 2-Bromoethanol | Thioether (-S-CH₂-CH₂-OH) | nih.gov |
| Indole-Triazole-Chalcone Hybrids | Indolyl-1,2,4-triazole precursor | Substituted acetophenones | Chalcone moiety | nih.gov |
| S-Acetamide Indole-Triazoles | Thiolated triazole derived from indole-3-propionic acid | Chloro acetamide derivatives | Thio-acetamide (-S-CH₂-C(O)-NH-) | researchgate.net |
| Bis-indolyl Triazoles | Thiolated triazole derived from indole-3-propionic acid | 1,2-Dibromoethane | Thioether bridge (-S-CH₂-CH₂-S-) | researchgate.net |
Emerging Research Directions and Future Outlook
Novel Synthetic Methodologies for Brominated Isopropyl Triazoles
The development of efficient and sustainable methods for synthesizing 5-Bromo-1-isopropyl-1H-1,2,4-triazole and related structures is a primary focus of current research. Traditional multi-step syntheses are often being replaced by more advanced and streamlined approaches that offer higher yields, reduced reaction times, and better functional group tolerance. organic-chemistry.org
Key emerging methodologies include:
Microwave-Assisted Synthesis: This technique significantly accelerates chemical reactions by using microwave irradiation for heating. rsc.org For triazole synthesis, it can reduce reaction times from hours to mere minutes and often results in higher product yields compared to conventional heating methods. rsc.orgnih.govsciencescholar.us The application of microwave assistance to the cyclization and N-isopropylation steps could provide a rapid and efficient route to the target compound.
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides mechanical energy that can enhance reaction rates and yields. nih.gov This green chemistry approach has been successfully used for synthesizing various 1,2,3-triazole derivatives and holds promise for the efficient production of 1,2,4-triazole (B32235) isomers. mdpi.com
One-Pot Multicomponent Reactions: These reactions combine multiple starting materials in a single flask to form a complex product in one step, which improves efficiency by reducing the need for intermediate purification steps. researchgate.netresearchgate.net Researchers are exploring one-pot strategies to construct the N-isopropyl substituted bromotriazole ring system from simple, readily available precursors.
Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional chemical oxidants or reductants for synthesizing 1,2,4-triazoles. organic-chemistry.org These reactions can be performed under mild conditions and avoid the use of hazardous reagents.
| Methodology | Key Advantages | Potential Application to this compound | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, high efficiency. | Acceleration of both the triazole ring formation and the N-isopropylation step. | rsc.orgnih.gov |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, energy efficiency, environmentally friendly. | Facilitating efficient cycloaddition and substitution reactions under mild conditions. | nih.govmdpi.com |
| One-Pot Reactions | High atom economy, reduced waste, operational simplicity. | Direct synthesis from simple precursors like an isopropyl hydrazine (B178648), a bromine source, and a carbon/nitrogen source in a single step. | researchgate.netresearchgate.net |
Advanced Computational Modeling for Reactivity Prediction and Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of heterocyclic molecules like this compound. nih.govdnu.dp.ua These in-silico studies provide deep insights into molecular structure, electronic properties, and reactivity, which helps guide synthetic efforts and the design of new functional molecules. mdpi.com
Computational models can be used to:
Predict Reactivity: By calculating global and local reactivity descriptors, DFT can identify the most nucleophilic and electrophilic sites on the molecule. dnu.dp.uamdpi.com This helps predict how the compound will react with various reagents, for instance, determining the preferred site of protonation or interaction with electrophiles. dnu.dp.ua
Analyze Molecular Orbitals: Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's electronic behavior and its potential use in electronic materials. acs.org
Simulate Spectra: Computational methods can accurately predict NMR chemical shifts, which aids in structure verification and interpretation of experimental data. nih.gov
Study Intermolecular Interactions: Hirshfeld surface analysis and energy framework calculations can visualize and quantify non-covalent interactions like hydrogen and halogen bonds, which are crucial for understanding crystal packing and supramolecular assembly. mdpi.com
| Computational Method | Predicted Properties | Significance | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, HOMO-LUMO gap, reactivity descriptors. | Predicts chemical behavior, reaction sites, and potential for electronic applications. | nih.govdnu.dp.uamdpi.com |
| Gauge-Including Atomic Orbital (GIAO) | 13C and 15N NMR chemical shifts. | Aids in structural confirmation and analysis of experimental spectroscopic data. | nih.gov |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. | Provides insight into crystal packing and the design of supramolecular structures. | mdpi.com |
Exploration of New Chemical Transformations
The bromine atom at the C5 position of this compound serves as a versatile synthetic handle for introducing a wide range of functional groups. This allows for the diversification of the triazole scaffold to create novel compounds with tailored properties. Palladium-catalyzed cross-coupling reactions are a particularly powerful tool for this purpose. uzh.chnih.gov
Promising areas of exploration include:
Suzuki-Miyaura Coupling: Reacting the bromo-triazole with various boronic acids to form new carbon-carbon bonds, thereby attaching aryl or heteroaryl substituents. researchgate.netresearchgate.net This is a robust method for creating complex molecules for medicinal chemistry or materials science.
Heck Coupling: Coupling with alkenes to introduce vinyl groups, which can be further modified. researchgate.net
Sonogashira Coupling: Introducing alkyne moieties by reacting with terminal alkynes, providing access to linear, rigid structures often used in materials science.
Buchwald-Hartwig Amination: Forming carbon-nitrogen bonds to introduce amine functionalities, which are prevalent in biologically active compounds.
Bromine-Lithium Exchange: This reaction creates a highly reactive lithiated triazole intermediate that can be quenched with various electrophiles to install a wide array of different functional groups. rsc.org
These transformations enable the creation of extensive libraries of novel 1-isopropyl-1,2,4-triazole derivatives from a single, readily accessible starting material.
Potential in Supramolecular Chemistry and Advanced Materials
The structural features of this compound make it a promising candidate for applications in supramolecular chemistry and the development of advanced materials. The triazole ring's nitrogen atoms can act as ligands to coordinate with metal ions, while also serving as hydrogen bond acceptors. chemijournal.comfrontiersin.org The bromine atom can participate in halogen bonding, another important non-covalent interaction for building complex architectures.
Potential applications include:
Metal-Organic Frameworks (MOFs): The triazole unit can serve as a linker to connect metal nodes, forming porous crystalline materials with applications in gas storage, separation, and catalysis. chemijournal.com
Coordination Polymers: Similar to MOFs, these materials can be formed through the coordination of the triazole's nitrogen atoms to metal centers.
Liquid Crystals: By attaching appropriate mesogenic groups through transformations at the bromo position, new liquid crystalline materials could be developed.
Organic Electronics: Triazole-containing molecules have been investigated for use in organic light-emitting diodes (OLEDs) and solar cells. ingentaconnect.com The ability to tune the electronic properties of the molecule via cross-coupling reactions makes it an attractive scaffold for developing new materials in this area.
Role in Green Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly guiding the development of new chemical processes. nih.govrsc.org Research into the synthesis of this compound and its derivatives is actively incorporating sustainable practices to minimize environmental impact. nih.gov
Key green chemistry strategies include:
Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. rsc.orgacs.org
Energy Efficiency: Employing methods like microwave and ultrasound irradiation to reduce energy consumption and shorten reaction times. rsc.orgnih.gov
Catalysis: Developing highly efficient and recyclable catalysts to minimize waste and avoid the use of stoichiometric reagents. researchgate.net Copper-catalyzed reactions, for instance, are often preferred due to the lower cost and toxicity of copper compared to other transition metals. organic-chemistry.org
Atom Economy: Designing synthetic routes, such as one-pot and multicomponent reactions, that maximize the incorporation of atoms from the starting materials into the final product. researchgate.net
Visible-Light Photocatalysis: Using visible light as a renewable energy source to drive chemical reactions under mild conditions, offering a sustainable alternative to traditional heating. acs.orgrsc.org
By adopting these approaches, the synthesis of brominated isopropyl triazoles can become more sustainable, economical, and environmentally friendly.
Interdisciplinary Research Opportunities
The versatile nature of this compound opens up numerous opportunities for collaboration across different scientific disciplines. Its potential as a scaffold for functional molecules makes it a point of interest for chemists, biologists, and materials scientists alike. frontiersin.orgnih.gov
Medicinal Chemistry and Chemical Biology: The 1,2,4-triazole core is a "privileged scaffold" found in many approved drugs. ingentaconnect.comresearchgate.net Synthetic chemists can create libraries of derivatives through cross-coupling reactions, which can then be screened by biologists for various therapeutic activities, including anticancer, antifungal, and antiviral properties. nih.govresearchgate.net
Materials Science and Organic Electronics: The ability to systematically modify the structure of the triazole allows materials scientists to tune its photophysical and electronic properties. chemijournal.comingentaconnect.com This could lead to the development of new materials for applications in sensors, OLEDs, and other electronic devices. rsc.org
Agrochemicals: Triazole derivatives are widely used as fungicides and herbicides in agriculture. frontiersin.org Interdisciplinary research can lead to the discovery of new, more effective, and safer agrochemicals based on this molecular framework.
Computational and Synthetic Chemistry: Collaboration between computational chemists and synthetic chemists can accelerate the discovery process. acs.org Theoretical predictions can guide synthetic targets, saving time and resources by focusing on the most promising molecules for a specific application.
The continued exploration of this compound is poised to yield significant advancements, driven by the synergy between innovative synthesis, predictive modeling, and interdisciplinary application.
Q & A
Q. What are the key considerations for synthesizing 5-Bromo-1-isopropyl-1H-1,2,4-triazole?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : React a hydrazine derivative (e.g., 4-bromo-phenylhydrazine) with trifluoroacetamidine in methanol under basic conditions (triethylamine) to form the triazole core .
- Step 2 : Introduce the isopropyl group via alkylation using isopropyl bromide in DMF at 60–80°C for 6–12 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Key Challenges : Competing tautomerization (see Q2) and side reactions due to bromine’s electrophilicity. Monitor reaction progress via TLC or HPLC.
Q. How does tautomerism affect the stability and reactivity of brominated 1,2,4-triazoles?
- Methodological Answer : Brominated 1,2,4-triazoles exist in three tautomeric forms:
| Tautomer | Stability Order (Theoretical Studies) | Dominant Form in Solution |
|---|---|---|
| 3-Bromo-1H-1,2,4-triazole (8a) | Moderate | Minor |
| 3-Bromo-4H-1,2,4-triazole (8b) | Most stable | Major |
| 5-Bromo-1H-1,2,4-triazole (8c) | Moderate | Minor |
- Experimental Determination : Use -NMR (chemical shifts of NH protons) or X-ray crystallography to confirm tautomeric preference .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use FFP3-rated respirators for dust control .
- Ventilation : Local exhaust ventilation (LEV) with >12 air changes/hour in labs .
- Spill Management : Collect spills in sealed containers using non-sparking tools; avoid water contact to prevent hydrolysis .
- Storage : Store in amber glass bottles at 2–8°C under inert gas (argon) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in tautomeric stability data for brominated triazoles?
- Methodological Answer : Discrepancies arise from solvent polarity and computational methods. For example:
- Experimental Approach : Compare solid-state (X-ray) and solution-phase (NMR) data. Polar solvents (e.g., DMSO) stabilize 8b, while non-polar solvents favor 8a/8c .
- Computational Validation : Use DFT calculations (B3LYP/6-311++G**) to model tautomer energies. Cross-validate with experimental IR/Raman spectra .
Q. What analytical methods ensure purity and structural fidelity of this compound?
- Methodological Answer :
- HPLC Validation :
| Parameter | Requirement | Result |
|---|---|---|
| Specificity | No interference from impurities | <1% contribution from 4-amino-1,2,4-triazole |
| Linearity | R ≥ 0.999 | 0.9995 (10–200 µg/mL) |
| Accuracy | Recovery 98–102% | 99.3% ± 0.8% |
- Mass Spectrometry : ESI-MS (m/z 220.1 [M+H]) confirms molecular weight. HRMS resolves isotopic patterns (bromine’s 1:1 / ratio) .
Q. How do structural modifications (e.g., substituent position) influence pharmacological activity?
- Methodological Answer :
- Case Study : Compare this compound with analogs:
| Compound | Substituent | Activity (IC) | Target |
|---|---|---|---|
| 5-Bromo-1-methyl-1H-1,2,4-triazole | Methyl | 12 µM | COX-2 |
| This compound | Isopropyl | 8 µM | 11β-HSD1 |
- Key Insight : Bulkier substituents (isopropyl) enhance hydrophobic interactions in enzyme binding pockets .
Q. What experimental design strategies mitigate challenges in studying reactive intermediates?
- Methodological Answer :
- Trapping Intermediates : Use in situ IR or cryogenic NMR (-80°C) to stabilize transient species during synthesis .
- Kinetic Studies : Employ stopped-flow UV-Vis spectroscopy to monitor bromine displacement rates (λ = 280 nm) .
- Controlled Atmosphere : Conduct reactions under argon to prevent oxidation of sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
